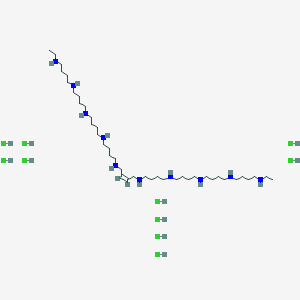
5,10,15,20,25,30,35,40-Octaazatetratetracont-22-ene-1,44-diamine, N,N'-diethyl-, decahydrochloride, (22Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride is a complex organic compound characterized by its multiple amine groups and long carbon chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of smaller amine-containing molecules, which are then linked together through a series of reactions such as alkylation, amination, and condensation. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: Reduction reactions can convert any present nitro groups back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or other amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions could produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its multiple amine groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its interactions with proteins and enzymes. Its structure suggests potential as a ligand in binding studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their activity against various diseases, including cancer and infectious diseases.
Industry
In industrial applications, the compound might be used in the production of polymers, coatings, and other materials. Its multiple functional groups could provide unique properties to the final products.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other polyamines and long-chain amines, such as spermidine and spermine. These compounds share structural features like multiple amine groups and long carbon chains.
Uniqueness
What sets N-Ethyl-N’-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride apart is its specific arrangement of amine groups and the presence of the (Z)-but-2-enyl group. This unique structure could confer distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Número CAS |
304911-08-8 |
|---|---|
Fórmula molecular |
C40H100Cl10N10 |
Peso molecular |
1075.8 g/mol |
Nombre IUPAC |
N-ethyl-N'-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride |
InChI |
InChI=1S/C40H90N10.10ClH/c1-3-41-23-5-7-25-43-27-9-11-29-45-31-13-15-33-47-35-17-19-37-49-39-21-22-40-50-38-20-18-36-48-34-16-14-32-46-30-12-10-28-44-26-8-6-24-42-4-2;;;;;;;;;;/h21-22,41-50H,3-20,23-40H2,1-2H3;10*1H/b22-21-;;;;;;;;;; |
Clave InChI |
SDCORWASRCIIGQ-BBHADUDGSA-N |
SMILES isomérico |
CCNCCCCNCCCCNCCCCNCCCCNC/C=C\CNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
SMILES |
CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
SMILES canónico |
CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Sinónimos |
CGC-11150 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


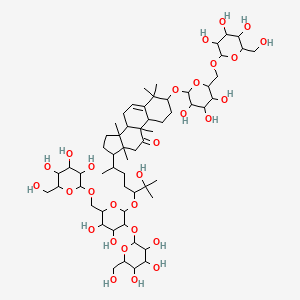

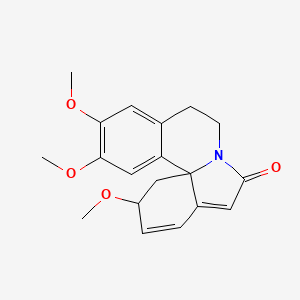
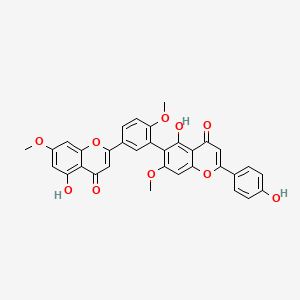
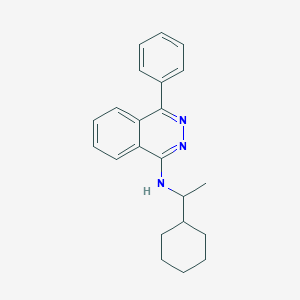

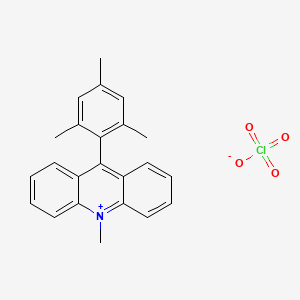
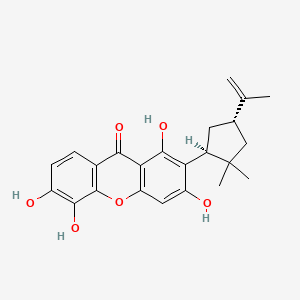
![N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1254957.png)
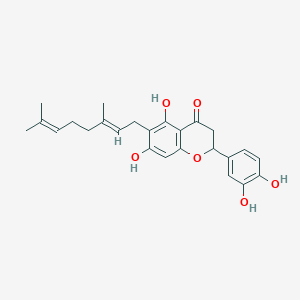

![2-(2-Aminoethylsulfanylmethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1254960.png)
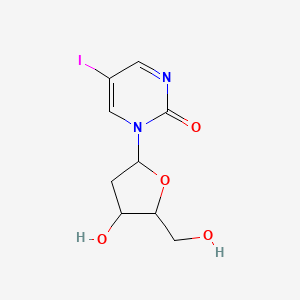
![9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1254962.png)
